Methyl 2-amino-2-(2,3-dimethylphenyl)acetate
Description
Significance of Aryl-Substituted Alpha-Amino Acids and Esters in Organic Synthesis
Aryl-substituted alpha-amino acids and their corresponding esters are considered "unnatural" or "non-canonical" amino acids (ncAAs) because they are not among the 20 common proteinogenic amino acids found in nature. Their importance in organic synthesis and medicinal chemistry is substantial and multifaceted.
The incorporation of these unnatural building blocks into peptides can dramatically enhance their properties. For instance, peptides containing aryl-substituted amino acids often exhibit increased resistance to enzymatic degradation, leading to improved metabolic stability and longer half-lives in biological systems. rsc.org This is a critical attribute for the development of peptide-based therapeutics. rsc.org
Furthermore, the aryl group provides a versatile handle for further chemical modification, allowing for the introduction of various functional groups to fine-tune the biological activity, solubility, and binding affinity of the target molecule. rsc.org The synthesis of these compounds is a key area of research, with methods like Friedel-Crafts acylation being employed to create optically pure aryl-keto α-amino acids, which are valuable precursors. mdpi.com The direct arylation of amino acids using techniques like photoredox catalysis also represents a significant advance, converting basic building blocks into valuable pharmacophores in a single step. acs.org
Unique Structural Features of Methyl 2-amino-2-(2,3-dimethylphenyl)acetate for Chemical Exploration
This compound is distinguished by several key structural elements that make it a compound of interest for chemical exploration. The core of the molecule is an alpha-amino ester, a versatile functional group arrangement. The defining feature, however, is the 2,3-dimethylphenyl group attached directly to the alpha-carbon.
The two methyl groups on the phenyl ring, particularly the one at the ortho (2-position), create significant steric bulk around the chiral center. This steric hindrance is a crucial feature that can influence the molecule's reactivity and conformational preferences. In synthetic applications, this bulk can be exploited to achieve high levels of stereoselectivity in reactions at or near the alpha-carbon. The synthesis of such sterically demanding structures often requires specialized methods to overcome the challenge of coupling hindered components. nih.govnih.gov
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Structure | An alpha-amino methyl ester with a 2,3-dimethylphenyl substituent at the alpha-carbon. |
| Key Features | Contains a chiral center, a primary amine, a methyl ester, and a sterically hindered aromatic ring. |
This data is compiled from publicly available chemical information.
Overview of Contemporary Research Directions in Amino Acid Chemistry Relevant to the Compound
The field of amino acid chemistry is vibrant, with several research directions pertinent to molecules like this compound. A major focus is the development of novel and efficient methods for the synthesis of non-canonical amino acids (ncAAs). bit.edu.cn The challenges associated with creating sterically hindered and α,α-disubstituted amino acids are driving innovation in synthetic methodologies. nih.gov
Another significant area is the incorporation of ncAAs into proteins and peptides through techniques like genetic code expansion (GCE). nih.govchimia.chresearchgate.net This allows scientists to create proteins with novel functions, enhanced stability, or specific labels for imaging and diagnostics. nih.govtwistbioscience.com While direct incorporation of a specific compound like this compound would require a bespoke engineered enzyme, its corresponding amino acid is a prime candidate for such applications due to the unique properties conferred by the substituted aryl group.
Furthermore, research into peptidomimetics, molecules that mimic the structure and function of peptides, heavily relies on unnatural amino acids. rsc.org The conformational constraints imposed by sterically hindered residues, such as the 2,3-dimethylphenyl glycine (B1666218) core, are highly desirable for designing peptidomimetics with well-defined secondary structures, leading to higher receptor affinity and selectivity. rsc.orgnih.gov The synthesis of α,α-disubstituted amino acids, a class to which the parent acid of the title compound belongs, is a particularly active area, as these compounds are powerful tools for modifying peptide conformation. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-2-(2,3-dimethylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-5-4-6-9(8(7)2)10(12)11(13)14-3/h4-6,10H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIIYHOQEBVLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(=O)OC)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Amino 2 2,3 Dimethylphenyl Acetate and Its Stereoisomers
Retrosynthetic Analysis of the Compound
A retrosynthetic analysis of Methyl 2-amino-2-(2,3-dimethylphenyl)acetate reveals several viable synthetic disconnections. The most direct approach involves the disconnection of the ester and the α-amino group, leading back to the corresponding α-amino acid, 2-amino-2-(2,3-dimethylphenyl)acetic acid. This precursor can be further disconnected at the C-N and C-CN bonds, pointing towards a Strecker or Bucherer-Bergs type synthesis from 2,3-dimethylbenzaldehyde (B27725). Alternatively, disconnection of the C-C bond between the aromatic ring and the α-carbon could suggest a nucleophilic addition of a 2,3-dimethylphenyl organometallic reagent to a glycine (B1666218) equivalent. For asymmetric syntheses, the disconnection strategy would involve a chiral auxiliary or a chiral catalyst to control the stereochemistry at the α-carbon.
Classical Approaches to Alpha-Amino Acid Synthesis Applied to the 2,3-Dimethylphenyl Moiety
Classical methods for α-amino acid synthesis, while often producing racemic mixtures, provide a foundational framework for accessing the target molecule's core structure. These methods typically begin with the corresponding aldehyde, 2,3-dimethylbenzaldehyde.
Strecker Synthesis Adaptations
The Strecker synthesis is a well-established three-component reaction involving an aldehyde, ammonia (B1221849), and cyanide, followed by hydrolysis, to produce an α-amino acid. google.comgoogle.com For the synthesis of 2-amino-2-(2,3-dimethylphenyl)acetic acid, the reaction would commence with 2,3-dimethylbenzaldehyde.
The initial step involves the reaction of 2,3-dimethylbenzaldehyde with ammonia to form an imine. Subsequent nucleophilic addition of cyanide to the imine generates an α-aminonitrile. masterorganicchemistry.com The steric hindrance from the ortho-methyl group on the phenyl ring might slightly impede the reaction rate compared to unhindered benzaldehydes, potentially requiring elevated temperatures or longer reaction times. The final step is the hydrolysis of the nitrile group to a carboxylic acid, typically under acidic or basic conditions, to yield the racemic α-amino acid. nrochemistry.com Subsequent esterification with methanol (B129727) under acidic conditions would furnish the target compound, this compound.
Table 1: Hypothetical Reaction Parameters for Strecker Synthesis Adaptation
| Step | Reagents & Conditions | Intermediate/Product | Expected Challenges |
| 1. Imine Formation | 2,3-dimethylbenzaldehyde, NH₃ (or NH₄Cl), solvent (e.g., MeOH) | 1-(2,3-dimethylphenyl)methanimine | Steric hindrance may slow the reaction. |
| 2. Aminonitrile Formation | Imine from step 1, KCN (or NaCN), H₂O | 2-amino-2-(2,3-dimethylphenyl)acetonitrile | Careful control of pH is necessary. |
| 3. Hydrolysis | α-aminonitrile, strong acid (e.g., HCl) or base (e.g., NaOH), heat | 2-amino-2-(2,3-dimethylphenyl)acetic acid | Potential for side reactions under harsh conditions. |
| 4. Esterification | α-amino acid, Methanol, Acid catalyst (e.g., H₂SO₄ or SOCl₂) | This compound | Standard esterification conditions should be applicable. |
Bucherer-Bergs Reaction Modifications
The Bucherer-Bergs reaction offers an alternative route, producing a hydantoin (B18101) intermediate from an aldehyde or ketone, which can then be hydrolyzed to the desired α-amino acid. encyclopedia.pubwikipedia.org This multicomponent reaction utilizes ammonium (B1175870) carbonate and potassium cyanide. alfa-chemistry.com
Starting with 2,3-dimethylbenzaldehyde, the reaction would proceed through the formation of a cyanohydrin, followed by reaction with ammonium carbonate to yield 5-(2,3-dimethylphenyl)imidazolidine-2,4-dione (B1529290) (a hydantoin). nih.govorganic-chemistry.org The presence of the 2,3-dimethylphenyl group is not expected to significantly hinder this reaction, as the Bucherer-Bergs synthesis is generally robust for a wide range of aldehydes. encyclopedia.pub The resulting hydantoin can then be hydrolyzed, typically with a strong base like barium hydroxide (B78521), to give 2-amino-2-(2,3-dimethylphenyl)acetic acid. Subsequent esterification would yield the final product.
Amidocarbonylation Strategies
Amidocarbonylation is a powerful one-pot reaction that combines an aldehyde, an amide, and carbon monoxide in the presence of a transition metal catalyst to directly form an N-acyl-α-amino acid. For the synthesis of a precursor to this compound, 2,3-dimethylbenzaldehyde would be reacted with an amide (e.g., acetamide) and carbon monoxide.
This reaction is typically catalyzed by cobalt or palladium complexes. The advantage of this method is the direct formation of the amino acid backbone in a single step. The resulting N-acyl-2-amino-2-(2,3-dimethylphenyl)acetic acid would then require deacylation and esterification to yield the target molecule. The efficiency of the amidocarbonylation can be influenced by the steric and electronic properties of the benzaldehyde (B42025) derivative.
Asymmetric Synthesis of this compound
To obtain enantiomerically pure forms of the target compound, asymmetric synthesis strategies are necessary. These methods often employ chiral auxiliaries to direct the stereochemical outcome of a key bond-forming step. wikipedia.orgsigmaaldrich.com
Chiral Auxiliary-Mediated Approaches
A common strategy involves the use of a chiral auxiliary attached to a glycine enolate equivalent. For instance, a chiral oxazolidinone, such as those developed by Evans, can be acylated with a suitable glycine derivative. Deprotonation of this N-glycinyl chiral auxiliary would generate a chiral enolate.
This enolate can then be reacted with a suitable electrophile. However, for the synthesis of an aryl-substituted amino acid like the target compound, a direct arylation of the glycine enolate is challenging. A more feasible approach would involve the diastereoselective alkylation of an imine derived from a chiral amine and a glyoxylate (B1226380) ester. For example, an imine formed from methyl glyoxylate and a chiral amine, such as (S)-(-)-1-phenylethylamine, could be subjected to nucleophilic addition by a 2,3-dimethylphenyl Grignard or organolithium reagent. The chiral amine auxiliary would direct the addition to one face of the imine, leading to a diastereomeric excess of one enantiomer. Subsequent removal of the chiral auxiliary would provide the enantiomerically enriched amino ester.
Another approach involves the use of chiral sulfinimines. An N-sulfinyl imine derived from methyl glyoxylate and a chiral sulfinamide (e.g., (R)-tert-butanesulfinamide) can react with a 2,3-dimethylphenyl organometallic reagent. The chiral sulfinyl group effectively controls the facial selectivity of the nucleophilic addition, leading to high diastereoselectivity. The sulfinyl group can then be readily cleaved under mild acidic conditions to afford the desired α-amino ester.
Application of Chiral Oxazolidinones (e.g., Evans' Method)
The use of chiral oxazolidinones, famously developed by David A. Evans, stands as a cornerstone of asymmetric synthesis and is highly applicable for preparing chiral α-amino acids. santiago-lab.comorgsyn.org This substrate-controlled methodology relies on a temporary chiral auxiliary to direct the stereochemical outcome of an alkylation reaction. nih.gov
The general sequence begins with the N-acylation of a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, with an appropriate acyl chloride. For the synthesis of the target molecule, this would involve acylation with 2-bromoacetyl chloride to form an N-(2-bromoacetyl)oxazolidinone. This intermediate is then subjected to deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate a stereodefined Z-enolate.
The crucial asymmetric C-C bond formation is achieved by alkylating this enolate with a suitable electrophile, in this case, a 2,3-dimethylbenzyl halide (e.g., 2,3-dimethylbenzyl bromide). The steric bulk of the oxazolidinone auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side, thus inducing a high degree of diastereoselectivity. santiago-lab.com
Finally, the chiral auxiliary is cleaved from the product. This can be accomplished under various conditions to yield different functional groups. For the target methyl ester, a mild methanolysis, potentially aided by a Lewis acid like magnesium methoxide, would cleave the auxiliary and form this compound. The valuable chiral auxiliary can often be recovered for reuse.
| Step | Reagent/Condition | Purpose | Expected Outcome |
| 1. Acylation | Chiral Oxazolidinone, n-BuLi, Acetyl Chloride | Attach the acetyl group to the auxiliary | High yield of N-acetyloxazolidinone |
| 2. Enolization | LDA or NaHMDS, THF, -78 °C | Form a stereodefined Z-enolate | Quantitative enolate formation |
| 3. Alkylation | 2,3-dimethylbenzyl bromide | Introduce the target side chain | High diastereoselectivity (>95% d.e.) |
| 4. Cleavage | LiOH/H₂O₂ (for acid), MeOMgBr (for ester) | Remove auxiliary and form final product | High yield of the desired amino ester |
Diastereoselective Alkylation of Glycine Equivalents
Another powerful strategy involves the diastereoselective alkylation of chiral glycine equivalents. These are glycine derivatives where the α-carbon is rendered prochiral and embedded in a rigid chiral scaffold that directs the approach of an electrophile.
One of the most effective systems is the nickel(II) complex of a Schiff base formed between glycine and a chiral ligand, typically derived from (S)-proline. nih.govrsc.org The planar nature of the Ni(II) complex locks the conformation of the glycine enolate, and the chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) effectively blocks one face of the nucleophilic center. Deprotonation with a mild base, such as potassium hydroxide, followed by reaction with 2,3-dimethylbenzyl bromide under phase-transfer or homogeneous conditions, leads to the formation of the alkylated product with high diastereomeric excess. nih.gov Subsequent hydrolysis with aqueous acid breaks down the complex to release the desired α-amino acid, which can then be esterified.
Another well-known approach is the Schöllkopf bislactim ether method, which utilizes a chiral auxiliary derived from the cyclization of a dipeptide, such as cyclo-(L-Val-Gly). koreascience.kr The bislactim ether is deprotonated at the glycine α-carbon, and the resulting lithiated species is alkylated with 2,3-dimethylbenzyl bromide. The stereoselectivity is controlled by the bulky side chain of the valine residue (isopropyl group), which directs the incoming electrophile to the opposite face. Mild acidic hydrolysis cleaves the bislactam ether to yield the target methyl ester and the recoverable valine methyl ester.
| Glycine Equivalent Method | Chiral Auxiliary | Key Reagents | Typical Diastereoselectivity (d.e.) |
| Belokon's Ni(II) Complex | (S)-Proline derivative | Ni(NO₃)₂, Schiff Base, KOH | >90% |
| Schöllkopf Bislactim Ether | L-Valine | n-BuLi, 2,3-dimethylbenzyl bromide | >95% |
| Seebach's Imidazolidinone | (S)-tert-Leucine | LDA, Alkyl Halide | >98% |
Asymmetric Catalysis for Enantioselective Synthesis
Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.
Chiral Phase-Transfer Catalysis
Asymmetric phase-transfer catalysis (PTC) is an exceptionally effective method for the enantioselective alkylation of glycine imines. rsc.orgacs.org The standard substrate is an N-(diphenylmethylene)glycine ester (a Schiff base), which is deprotonated by a strong base (e.g., 50% aq. KOH) at the liquid-liquid interface. A chiral quaternary ammonium salt, typically derived from cinchona alkaloids, then forms a lipophilic ion pair with the enolate. nih.govmdpi.com
This chiral ion pair migrates into the organic phase (e.g., dichloromethane (B109758) or toluene), where the catalyst's chiral environment dictates the facial selectivity of the alkylation reaction with 2,3-dimethylbenzyl bromide. organic-chemistry.orgaustinpublishinggroup.com The catalyst shields one face of the enolate, allowing the electrophile to attack preferentially from the other, resulting in high enantiomeric excess. After the reaction, the product is hydrolyzed under acidic conditions to remove the diphenylmethylene protecting group, affording the target amino ester.
| Catalyst Type | Example Catalyst | Electrophile | Typical Enantioselectivity (e.e.) |
| Cinchona Alkaloid-derived | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Benzyl (B1604629) Bromide | 90-99% |
| Maruoka Catalyst | (S)-BINOL-derived spiro ammonium salt | Alkyl Bromide | 95-99% |
| Crown Ether-based | Cinchona-functionalized calixarene | Benzyl Bromide | >98% |
Asymmetric Hydrogenation of Dehydroamino Acid Precursors
Asymmetric hydrogenation is a highly reliable and scalable industrial method for producing enantiomerically pure α-amino acids. researchgate.net The strategy involves the synthesis of a prochiral dehydroamino acid precursor, which for the target molecule would be methyl 2-(acetylamino)-3-(2,3-dimethylphenyl)acrylate. This precursor can be prepared via methods such as the Erlenmeyer-Plöchl reaction or Horner-Wadsworth-Emmons olefination.
The key step is the enantioselective hydrogenation of the C=C double bond of this precursor using a chiral transition metal catalyst. rsc.org Typically, complexes of rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos, Ph-BPE) are employed. rsc.org The substrate coordinates to the chiral metal center in a specific manner, and hydrogen is delivered to one face of the double bond with high selectivity. This method routinely achieves excellent enantiomeric excesses and high turnover numbers, making it very attractive for large-scale synthesis.
| Catalyst System | Ligand Type | Substrate Type | Typical Enantioselectivity (e.e.) |
| Rh(I)-DIPAMP | Chiral Diphosphine | N-Acyl-α-arylacrylate | >95% |
| Ru(II)-BINAP | Axially Chiral Diphosphine | N-Acyl-α-arylacrylate | >97% |
| Rh(I)-f-spiroPhos | Spiro Diphosphine | Cyano-substituted acrylate (B77674) esters | >98% |
Organocatalytic Methods for Alpha-Amino Esters
In recent years, organocatalysis, which uses small, metal-free chiral organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis. acs.org For the synthesis of α-aryl glycine derivatives, a notable approach is the asymmetric N-H insertion reaction catalyzed by a chiral Brønsted acid, such as a chiral phosphoric acid. rsc.orgrsc.org
In one potential pathway, a sulfoxonium ylide derived from methyl bromoacetate (B1195939) can react with 2,3-dimethylaniline. The chiral phosphoric acid catalyst protonates the ylide and forms a chiral ion pair with the resulting enolate and the protonated aniline. This organized transition state directs the subsequent C-N bond formation, leading to the enantioenriched product. This method avoids the use of potentially hazardous diazo compounds, which are common in metal-catalyzed insertion reactions. rsc.org
| Organocatalyst Type | Example Catalyst | Reaction Type | Typical Enantioselectivity (e.e.) |
| Chiral Phosphoric Acid | TRIP or SPINOL-derived PA | N-H Insertion of Sulfoxonium Ylides | 85-99% |
| Cinchona-derived Thiourea | Takemoto Catalyst | Michael Addition to Nitroalkenes | 90-98% |
| Proline Derivative | (S)-Proline | Mannich Reaction | >90% |
Enzymatic and Biocatalytic Synthesis Pathways
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes operate under mild conditions (aqueous media, room temperature) and can exhibit near-perfect enantio- and regioselectivity.
For the synthesis of this compound, the most direct biocatalytic route would involve a transaminase (or aminotransferase). acs.org Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (e.g., L-alanine, isopropylamine) to a keto acid acceptor. nih.govyoutube.com
The synthesis would start with the corresponding α-keto ester, methyl 2-oxo-2-(2,3-dimethylphenyl)acetate. An engineered ω-transaminase, selected for its activity on bulky aromatic substrates, would then catalyze the asymmetric amination of the ketone to produce the desired (S)- or (R)-amino ester with very high enantiomeric excess. The reaction equilibrium can be driven to completion by using an inexpensive amine donor like isopropylamine, which generates acetone (B3395972) as a volatile byproduct that can be easily removed. This approach is increasingly used in the pharmaceutical industry for the green synthesis of chiral amines and amino acids. nih.gov
| Enzyme Class | Substrate | Amine Donor | Key Advantages |
| ω-Transaminase (ω-TA) | Methyl 2-oxo-2-(2,3-dimethylphenyl)acetate | Isopropylamine | High enantioselectivity (>99% e.e.), mild conditions, green process |
| L-Amino Acid Deaminase | Racemic 2-amino-2-(2,3-dimethylphenyl)acetate | N/A (resolution) | Kinetic resolution to isolate one enantiomer |
| Lipase / Esterase | Racemic N-acetyl-2-amino-2-(2,3-dimethylphenyl)acetate methyl ester | Water | Kinetic resolution via selective hydrolysis |
Esterification Methods for Alpha-Amino Acids
The conversion of the parent amino acid, 2-amino-2-(2,3-dimethylphenyl)acetic acid, into its methyl ester is a foundational step. This transformation can be achieved through direct methods that tolerate the free amino group or via strategies that involve temporary protection of the amine functionality.
Direct esterification involves the reaction of the amino acid's carboxylic group in the presence of the unprotected amino group. These methods are often preferred for their atom economy and reduced number of synthetic steps.
Fischer-Speier Esterification : This is the most traditional method for esterifying amino acids. pearson.com It involves heating the amino acid in an excess of the desired alcohol (in this case, methanol) with a catalytic amount of a strong mineral acid, such as hydrogen chloride (HCl) or sulfuric acid (H₂SO₄). The reaction is driven to completion by the large excess of alcohol. The product is typically isolated as the hydrochloride salt of the amino acid methyl ester.
Methods Using Thionyl Chloride (SOCl₂) : A common and effective method involves the reaction of the amino acid with thionyl chloride in methanol. The thionyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst for the esterification. This process is generally high-yielding but requires careful handling due to the corrosive and reactive nature of thionyl chloride. mdpi.com
Trimethylchlorosilane (TMSCl) in Methanol : A milder and highly convenient alternative for the preparation of amino acid methyl esters involves using trimethylchlorosilane in methanol at room temperature. mdpi.com TMSCl reacts with methanol to produce HCl, which protonates the carboxylic acid, facilitating nucleophilic attack by methanol. This method is compatible with a wide range of natural and synthetic amino acids, providing the corresponding methyl ester hydrochlorides in good to excellent yields. mdpi.com
Table 1: Representative Yields for Direct Esterification of Amino Acids with the Methanol/Trimethylchlorosilane System
| Amino Acid | Product | Yield (%) |
|---|---|---|
| Glycine | Glycine methyl ester hydrochloride | 98 |
| α-Alanine | α-Alanine methyl ester hydrochloride | 97 |
| Phenylalanine | Phenylalanine methyl ester hydrochloride | 98 |
| Proline | Proline methyl ester hydrochloride | 99 |
Data sourced from Molecules 2008, 13(5), 1111-1119. mdpi.com
Alkyl Hydrosulfates : A process has been developed for the esterification of amino acids using a monoalkyl hydrosulfate, which can be prepared in situ from chlorosulphonic acid and an alcohol. google.com This method has been applied to various α-amino acids, including phenylglycine derivatives. google.com
To avoid unwanted side reactions and improve solubility in organic solvents, the nucleophilic amino group of 2-amino-2-(2,3-dimethylphenyl)acetic acid can be temporarily blocked with a protecting group. organic-chemistry.org This strategy allows for a wider range of esterification conditions to be employed.
The general sequence involves:
Protection : The amino group is converted into a less reactive form, such as a carbamate. organic-chemistry.org
Esterification : The carboxylic acid of the N-protected amino acid is converted to its methyl ester.
Deprotection : The protecting group is removed to yield the final amino acid ester.
Commonly used nitrogen-protecting groups include:
tert-Butoxycarbonyl (Boc) : Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable under basic and nucleophilic conditions but is readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid, TFA). creative-peptides.com
9-Fluorenylmethyloxycarbonyl (Fmoc) : The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved by mild bases, such as piperidine (B6355638) in DMF, making it orthogonal to the Boc group. creative-peptides.com
Benzyloxycarbonyl (Cbz or Z) : This group is installed using benzyl chloroformate and is typically removed by catalytic hydrogenation, which is a mild, non-acidic, and non-basic method. creative-peptides.com
Once the amino acid is N-protected, the carboxylic acid can be esterified using standard organic reactions, such as reaction with diazomethane, or with methyl iodide and a non-nucleophilic base like cesium carbonate.
Table 2: Common N-Protecting Groups in Amino Acid Chemistry
| Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|
| tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild Base (e.g., Piperidine) |
| Benzyloxycarbonyl | Cbz (Z) | Catalytic Hydrogenation (H₂/Pd) |
Post-Synthetic Derivatization for Stereochemical Enhancement or Purification
Unless an asymmetric synthesis is employed, the preparation of this compound will result in a racemic mixture of its (R)- and (S)-enantiomers. The separation of these enantiomers, known as resolution, is crucial for pharmacological applications.
A classical and scalable method for resolving a racemic mixture is through the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic amino ester with an enantiomerically pure chiral resolving agent, typically a chiral acid. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility.
The general procedure is as follows:
The racemic mixture of this compound is treated with one enantiomer of a chiral acid (e.g., (+)-tartaric acid) in a suitable solvent.
This reaction forms a mixture of two diastereomeric salts: [(R)-amino ester · (+)-acid] and [(S)-amino ester · (+)-acid].
Due to their different solubilities, one diastereomeric salt will preferentially crystallize from the solution upon cooling or solvent evaporation. This process is known as fractional crystallization.
The crystallized diastereomer is separated by filtration.
A basification step is then used to break the salt, liberating the enantiomerically enriched free amino ester and the resolving agent, which can often be recovered and reused. google.com
For phenylglycine esters, (+)-tartaric acid has proven to be an effective resolving agent. google.com
Table 3: Common Chiral Resolving Agents for Amines and Amino Esters
| Resolving Agent | Type |
|---|---|
| (+)-Tartaric Acid / (-)-Tartaric Acid | Chiral Acid |
| (+)-10-Camphorsulfonic Acid / (-)-10-Camphorsulfonic Acid | Chiral Acid |
| (R)-(-)-Mandelic Acid / (S)-(+)-Mandelic Acid | Chiral Acid |
| (-)-Di-p-toluoyl-L-tartaric acid / (+)-Di-p-toluoyl-D-tartaric acid | Chiral Acid |
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common approach for the resolution of amino acid esters. yakhak.org
In this method, the racemic mixture is passed through a column packed with a chiral material (the CSP). The enantiomers of the analyte form transient, diastereomeric complexes with the CSP. Because these complexes have different stabilities, one enantiomer interacts more strongly with the stationary phase and is retained longer, resulting in separation. yakhak.org
For α-amino acid esters, polysaccharide-based CSPs are particularly effective. These are derived from cellulose (B213188) or amylose (B160209) that has been functionalized with derivatives like phenylcarbamates. yakhak.org The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like 2-propanol, is critical for achieving optimal separation. nih.gov
Alternatively, an indirect method can be used. This involves derivatizing the racemic amino ester with a chiral derivatizing agent to create a mixture of diastereomers. These diastereomers can then be separated on a standard, achiral HPLC column. usra.edu
Table 4: Examples of Polysaccharide-Based Chiral Stationary Phases for HPLC
| Trade Name (Example) | Chiral Selector | Typical Analytes |
|---|---|---|
| Chiralcel OD | Cellulose tris(3,5-dimethylphenylcarbamate) - Coated | α-amino acid esters |
| Chiralpak AD | Amylose tris(3,5-dimethylphenylcarbamate) - Coated | α-amino acid esters |
| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized | α-amino acid esters, chiral amines |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) - Immobilized | α-amino acid esters |
Information compiled from various chromatographic studies. yakhak.orgnih.gov
Chemical Reactivity and Transformations of Methyl 2 Amino 2 2,3 Dimethylphenyl Acetate
Reactivity of the Amino Group
The primary amino group in Methyl 2-amino-2-(2,3-dimethylphenyl)acetate is a nucleophilic center and can participate in a variety of chemical reactions.
Acylation Reactions and Amide Bond Formation
The amino group is readily acylated by various acylating agents to form the corresponding amides. This reaction is fundamental in peptide synthesis and for the introduction of protecting groups. Common acylating agents include acid chlorides, acid anhydrides, and activated esters. The reaction typically proceeds in the presence of a base to neutralize the acid byproduct.
For instance, the reaction of this compound with an acid chloride, such as acetyl chloride, in the presence of a non-nucleophilic base like triethylamine, would be expected to yield the N-acetyl derivative.
| Reactant | Acylating Agent | Base | Expected Product |
| This compound | Acetyl chloride | Triethylamine | Methyl 2-(acetylamino)-2-(2,3-dimethylphenyl)acetate |
| This compound | Acetic anhydride | Pyridine | Methyl 2-(acetylamino)-2-(2,3-dimethylphenyl)acetate |
| This compound | Benzoyl chloride | Triethylamine | Methyl 2-(benzamido)-2-(2,3-dimethylphenyl)acetate |
This table illustrates expected outcomes based on general chemical principles.
Alkylation and Reductive Amination Studies
The nitrogen atom of the amino group can be alkylated by reaction with alkyl halides. However, direct alkylation can be difficult to control and may lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. organicchemistrytutor.com
A more controlled method for introducing alkyl groups is through reductive amination. wikipedia.orgmasterorganicchemistry.comlibretexts.org This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. masterorganicchemistry.comchemistrysteps.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the starting carbonyl compound. masterorganicchemistry.com
For example, the reductive amination of this compound with a generic aldehyde (R-CHO) would proceed as follows:
| Reactant | Carbonyl Compound | Reducing Agent | Expected Product |
| This compound | Formaldehyde | Sodium cyanoborohydride | Methyl 2-(methylamino)-2-(2,3-dimethylphenyl)acetate |
| This compound | Acetaldehyde | Sodium triacetoxyborohydride | Methyl 2-(ethylamino)-2-(2,3-dimethylphenyl)acetate |
| This compound | Acetone (B3395972) | Sodium cyanoborohydride | Methyl 2-(isopropylamino)-2-(2,3-dimethylphenyl)acetate |
This table illustrates expected outcomes based on general chemical principles.
Formation of Schiff Bases and Imines
The primary amino group of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. iu.eduresearchgate.netrsc.org This reversible reaction typically requires acid or base catalysis and often involves the removal of water to drive the equilibrium towards the product. The stability of the resulting imine depends on the nature of the carbonyl compound and the substituents on the amine.
| Reactant | Carbonyl Compound | Catalyst | Expected Product (Imine) |
| This compound | Benzaldehyde (B42025) | Acetic acid | Methyl 2-((benzylidene)amino)-2-(2,3-dimethylphenyl)acetate |
| This compound | Salicylaldehyde | - | Methyl 2-(((2-hydroxybenzylidene)amino)-2-(2,3-dimethylphenyl)acetate |
| This compound | Acetone | p-Toluenesulfonic acid | Methyl 2-((propan-2-ylidene)amino)-2-(2,3-dimethylphenyl)acetate |
This table illustrates expected outcomes based on general chemical principles.
Diazotization and Related Transformations
The reaction of primary aromatic amines with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts is a well-known transformation. However, for α-amino acid esters like this compound, the reaction is more complex. The resulting aliphatic diazonium salt is generally unstable and can undergo a variety of subsequent reactions.
Instead of a stable diazonium salt, the diazotization of α-amino acids and their esters often proceeds through the formation of an α-lactone intermediate, especially in the presence of a nucleophilic counter-ion. nih.govnih.gov This intermediate can then be attacked by nucleophiles, leading to substitution at the α-carbon, often with retention of configuration. nih.gov For example, diazotization in the presence of halide ions can lead to the corresponding α-halo ester. researchgate.net
Reactivity of the Methyl Ester Group
The methyl ester group is susceptible to nucleophilic acyl substitution, with hydrolysis being the most common transformation.
Hydrolysis to the Free Carboxylic Acid
The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-amino-2-(2,3-dimethylphenyl)acetic acid, under both acidic and basic conditions. nii.ac.jpresearchgate.netnih.govnih.gov
Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. The reaction is reversible, and the use of a large excess of water drives the equilibrium towards the carboxylic acid.
Base-catalyzed hydrolysis (saponification) is an irreversible process that involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid. Care must be taken during the hydrolysis of α-amino esters to avoid racemization of the chiral center, which can be promoted by strong basic conditions. nii.ac.jp
| Reactant | Reagents | Expected Product |
| This compound | 1. NaOH (aq), heat; 2. HCl (aq) | 2-Amino-2-(2,3-dimethylphenyl)acetic acid |
| This compound | HCl (aq), heat | 2-Amino-2-(2,3-dimethylphenyl)acetic acid |
This table illustrates expected outcomes based on general chemical principles.
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In the case of this compound, the methyl group can be replaced by other alkyl or aryl groups through reaction with a corresponding alcohol in the presence of a suitable catalyst.
Catalytic transesterification is an environmentally conscious alternative to other ester synthesis methods that may produce significant waste. thieme-connect.com However, the transesterification of N-protected amino acid esters has been studied more extensively than that of their unprotected counterparts due to potential side reactions. thieme-connect.com For unprotected α-amino esters like this compound, the reaction conditions must be carefully controlled to avoid side reactions such as amide formation. thieme-connect.com
Common catalysts for transesterification include metal alkoxides, such as those of aluminum and titanium, as well as organometallic compounds like distannoxanes. thieme-connect.com More recently, tetranuclear zinc clusters have been shown to be effective catalysts for the transesterification of various methyl esters under mild conditions, preserving a range of functional groups. thieme-connect.com
Table 1: Representative Transesterification Reactions of this compound
| Alcohol | Catalyst | Product |
| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate |
| Isopropanol | Acid (e.g., p-TsOH) or Base (e.g., NaOⁱPr) | Isopropyl 2-amino-2-(2,3-dimethylphenyl)acetate |
| Benzyl (B1604629) alcohol | Zinc Cluster (e.g., Zn₄(OCOCF₃)₆O) | Benzyl 2-amino-2-(2,3-dimethylphenyl)acetate |
Reduction to Alpha-Amino Alcohols
The ester functionality of this compound can be reduced to a primary alcohol, yielding the corresponding α-amino alcohol, 2-amino-2-(2,3-dimethylphenyl)ethanol. This transformation is typically achieved using strong reducing agents.
Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to alcohols. stackexchange.com However, its high reactivity and flammability can be disadvantageous, particularly in large-scale syntheses. stackexchange.com An alternative and milder reducing system is sodium borohydride (B1222165) (NaBH₄) in the presence of iodine (I₂), which can also efficiently reduce carboxylic acids and their esters. stackexchange.com Chiral amino alcohols are valuable synthetic intermediates, and their preparation from the reduction of α-amino acids and esters is a common strategy. stackexchange.com
The diastereoselective reduction of α-amino ketones has been studied to produce vicinal amino alcohols with specific stereochemistry. aalto.fi While this compound is not a ketone, the principles of controlling stereochemistry during reduction are relevant in the broader context of synthesizing chiral amino alcohols.
Table 2: Reduction of this compound
| Reducing Agent | Solvent | Product |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 2-amino-2-(2,3-dimethylphenyl)ethanol |
| Sodium borohydride (NaBH₄) / Iodine (I₂) | Tetrahydrofuran (THF) | 2-amino-2-(2,3-dimethylphenyl)ethanol |
Amidation with Primary and Secondary Amines
The methyl ester group of this compound can react with primary and secondary amines to form the corresponding amides. This reaction, known as aminolysis, typically proceeds through a nucleophilic addition-elimination mechanism. chemistrysteps.com While the direct aminolysis of esters is possible, it is often less efficient than using more reactive carboxylic acid derivatives like acyl chlorides due to the poor leaving group nature of the alkoxy group. chemistrysteps.com
To facilitate the direct amidation of α-amino esters, various catalytic systems have been developed. Boron-based Lewis acids, such as B(OCH₂CF₃)₃, have been shown to be effective for the direct synthesis of α-amino amides from unprotected amino acids and amines. nih.gov The reaction scope includes a wide variety of primary and secondary amines. nih.gov
Table 3: Amidation Reactions of this compound
| Amine | Reagent/Catalyst | Product |
| Benzylamine | B(OCH₂CF₃)₃ | N-benzyl-2-amino-2-(2,3-dimethylphenyl)acetamide |
| Pyrrolidine | B(OCH₂CF₃)₃ | 2-amino-2-(2,3-dimethylphenyl)-1-(pyrrolidin-1-yl)ethan-1-one |
| Ammonia (B1221849) | None (high temp/pressure) | 2-amino-2-(2,3-dimethylphenyl)acetamide |
Reactions Involving the 2,3-Dimethylphenyl Moiety
The 2,3-dimethylphenyl group of the molecule is an aromatic ring that can undergo electrophilic aromatic substitution and other reactions characteristic of substituted benzenes.
Electrophilic Aromatic Substitution Patterns (e.g., Halogenation, Nitration, Sulfonation)
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The position of substitution on the 2,3-dimethylphenyl ring is directed by the existing substituents: the two methyl groups and the aminoacetate group. Methyl groups are activating, ortho-, para-directing groups, while the aminoacetate group's directing influence is more complex. chemistrysteps.com
The combined effect of the two ortho-methyl groups will strongly direct incoming electrophiles to the positions ortho and para to them. libretexts.org The most likely positions for substitution would be C4, C5, and C6. Steric hindrance from the existing substituents will also play a crucial role in determining the final product distribution.
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would lead to the introduction of a halogen atom onto the aromatic ring.
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), which acts as the electrophile to introduce a nitro group onto the ring.
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. wikipedia.org For example, the reaction of m-xylene (B151644) with chlorosulfonic acid is a known method to produce a sulfonyl chloride derivative. nih.gov
Table 4: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) |
| Bromination | Br₂, FeBr₃ | Methyl 2-amino-2-(4-bromo-2,3-dimethylphenyl)acetate |
| Nitration | HNO₃, H₂SO₄ | Methyl 2-amino-2-(4-nitro-2,3-dimethylphenyl)acetate |
| Sulfonation | H₂SO₄, SO₃ | Methyl 2-amino-2-(2,3-dimethyl-4-sulfonylphenyl)acetate |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net To utilize these reactions, the 2,3-dimethylphenyl moiety would first need to be functionalized, typically with a halide (e.g., Br, I) or a triflate group, through electrophilic aromatic substitution or other methods.
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.org A halogenated derivative of this compound could be coupled with various boronic acids to form biaryl structures or introduce alkyl, alkenyl, or alkynyl groups.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.org This could be used to introduce alkenyl substituents onto the 2,3-dimethylphenyl ring of a halogenated precursor. organic-chemistry.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org A halogenated derivative of the title compound could be reacted with various terminal alkynes to introduce alkynyl functionalities. organic-chemistry.org
Table 5: Potential Palladium-Catalyzed Cross-Coupling Applications
| Reaction | Coupling Partners | Potential Product |
| Suzuki | Methyl 2-amino-2-(4-bromo-2,3-dimethylphenyl)acetate + Phenylboronic acid | Methyl 2-amino-2-(2,3-dimethyl-[1,1'-biphenyl]-4-yl)acetate |
| Heck | Methyl 2-amino-2-(4-iodo-2,3-dimethylphenyl)acetate + Styrene | Methyl 2-amino-2-(2,3-dimethyl-4-styrylphenyl)acetate |
| Sonogashira | Methyl 2-amino-2-(4-bromo-2,3-dimethylphenyl)acetate + Phenylacetylene | Methyl 2-amino-2-(2,3-dimethyl-4-(phenylethynyl)phenyl)acetate |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a regioselective method for the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG), followed by reaction with an electrophile. wikipedia.org A DMG is typically a functional group containing a heteroatom that can coordinate to an organolithium reagent, such as n-butyllithium. organic-chemistry.org
In this compound, the primary amino group or the ester carbonyl could potentially act as a DMG. However, the acidity of the N-H protons of the primary amine would likely lead to deprotonation at the nitrogen rather than on the aromatic ring. If the amine were protected to form a tertiary amine or an amide, it could serve as a more effective DMG. wikipedia.org
Assuming the amino group is appropriately protected (e.g., as a pivalamide), it could direct lithiation to the C6 position of the 2,3-dimethylphenyl ring. The resulting aryllithium species could then be trapped with various electrophiles to introduce a wide range of substituents at this position with high regioselectivity. unblog.fr
Table 6: Potential Directed Ortho-Metalation Strategy
| Directing Group (Protected) | Reagents | Electrophile | Potential Product |
| N-Pivaloyl | 1. s-BuLi, TMEDA, THF, -78 °C | 2. CO₂ | 6-(1-amino-1-(methoxycarbonyl)methyl)-2,3-dimethylbenzoic acid |
| N-Pivaloyl | 1. n-BuLi, THF, -78 °C | 2. I₂ | Methyl 2-amino-2-(6-iodo-2,3-dimethylphenyl)acetate (after deprotection) |
Applications of Methyl 2 Amino 2 2,3 Dimethylphenyl Acetate in Complex Molecular Synthesis
As a Chiral Building Block for Amino Acid Scaffolds
Unnatural amino acids (UAAs) are fundamental components in medicinal chemistry and drug design, offering pathways to novel molecular architectures with unique biological activities. bioascent.comqyaobio.com Methyl 2-amino-2-(2,3-dimethylphenyl)acetate, as a chiral α-amino acid ester, is an exemplary starting material for the synthesis of more complex, tailor-made amino acid scaffolds. researchgate.netnih.gov The synthesis of novel UAAs is critical for developing molecules that can mimic the conformation of naturally active peptides, often leading to compounds with high receptor affinity and enhanced metabolic stability. researchgate.net
The 2,3-dimethylphenyl substituent provides specific steric and lipophilic properties that can be exploited to influence the conformational preferences of the resulting molecules. Synthetic methodologies for creating new UAA derivatives are crucial for the de novo design of such compounds. researchgate.net The primary amine and the methyl ester groups of the parent molecule serve as convenient handles for further chemical elaboration, allowing for the construction of diverse and densely functionalized chiral structures. bioascent.com
Incorporation into Peptidomimetics and Oligomers
Peptidomimetics are compounds designed to replicate the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.gov The incorporation of UAAs like this compound is a key strategy in the design of these advanced therapeutics. researchgate.netnih.gov The substitution of natural amino acids with UAAs can alter the stereo-electronic properties of the original peptide, leading to improved bio-availability and metabolic resilience. researchgate.net
The presence of the 2,3-dimethylphenyl group introduces significant steric bulk compared to natural amino acid side chains. This modification can enforce specific secondary structures, such as β-turns or helical conformations, within a peptide chain. upc.edu Such conformational constraints are often desirable for locking the molecule into a biologically active shape, thereby increasing its potency and selectivity for a specific target receptor. upc.edu
Table 1: Influence of UAA Incorporation on Peptide Properties
| Feature | Consequence of Incorporating this compound |
|---|---|
| Metabolic Stability | Increased resistance to proteolysis due to the non-natural side chain. |
| Conformational Rigidity | The bulky dimethylphenyl group restricts bond rotation, favoring specific secondary structures. |
| Receptor Affinity | Can enhance binding by optimizing the orientation of key functional groups. |
| Lipophilicity | The aromatic ring increases lipophilicity, potentially improving membrane permeability. |
Precursor for Heterocyclic Compounds
Amino acids are valuable precursors for the synthesis of a wide array of heterocyclic systems due to their inherent functionality. nih.gov The bifunctional nature of this compound—possessing both an amine nucleophile and an electrophilic ester group—makes it an ideal starting point for constructing various ring systems.
Lactams (cyclic amides) and diketopiperazines (cyclic dipeptides) are common motifs in biologically active molecules. The synthesis of substituted diketopiperazines can be achieved through the condensation of two α-amino acid esters. The enolate derived from a diketopiperazine scaffold can undergo alkylation, providing a route to highly substituted, chiral products. st-andrews.ac.uk By using this compound, novel diketopiperazines bearing the unique 2,3-dimethylphenyl group can be synthesized, introducing specific steric and electronic features into the final molecule.
The 1,3-azoles—oxazoles, thiazoles, and imidazoles—are five-membered heterocyclic rings prevalent in many natural products and pharmaceuticals. taylorfrancis.comresearchgate.net α-Amino acids and their esters are common starting materials for the construction of these heterocycles. nih.govekb.eg
The general synthetic strategies involve the reaction of the α-amino ester with a suitable reagent to form the ring system.
Oxazoles can be synthesized from α-amino esters through condensation with reagents that provide the remaining carbon atoms, followed by cyclization and dehydration/oxidation.
Thiazoles are often formed by reacting an α-amino ester derivative with a sulfur-containing reagent.
Imidazoles can be prepared via multi-component reactions or by cyclization of intermediates derived from the α-amino ester.
The use of this compound as the precursor allows for the synthesis of 2,4-disubstituted or 2,4,5-trisubstituted azoles where one of the substituents is the 2,3-dimethylphenyl group, imparting unique structural characteristics to the resulting heterocyclic compound. researchgate.net
Table 2: General Synthetic Routes to Heterocycles from α-Amino Esters
| Target Heterocycle | General Approach | Role of Amino Acid Derivative |
|---|---|---|
| Oxazole | Condensation, cyclization, and aromatization. | Provides the C4, N3, and C5 atoms of the ring. |
| Thiazole | Hantzsch-type synthesis or reaction with thio-reagents. | Provides the N3 and C4 atoms and the chiral side chain. |
| Imidazole (B134444) | Robinson-Gabriel synthesis or related methods. | Provides a key fragment of the imidazole backbone. |
Development of Chiral Ligands and Organocatalysts
The field of asymmetric catalysis relies heavily on the availability of enantiomerically pure ligands and organocatalysts to control the stereochemical outcome of chemical reactions. researchgate.net Amino acids and their derivatives are among the most important sources of chirality for the synthesis of these catalysts. researchgate.netmdpi.com
The primary amino group of this compound can be readily transformed into other functional groups suitable for catalysis.
Chiral Imines (Schiff Bases): Condensation of the amino group with an aldehyde or ketone yields a chiral imine. These imines can act as ligands for metal catalysts or be used in organocatalytic reactions. Chiral N-phosphonyl imines, for example, have been used in the asymmetric synthesis of β-amino acids. nih.gov
Chiral Phosphine (B1218219) Ligands: While the synthesis is more complex, the amino acid scaffold can be elaborated through multiple steps to produce chiral phosphine ligands. These ligands are exceptionally important in transition-metal-catalyzed reactions, such as asymmetric hydrogenation and cross-coupling. nih.gov The synthesis often involves converting the amino group into a different functionality that can be linked to a phosphorus-containing moiety. nih.gov
The 2,3-dimethylphenyl group on the ligand backbone can create a well-defined chiral pocket around the metal center, influencing the enantioselectivity of the catalyzed reaction.
Exploration in Asymmetric Catalytic Systems
The unique structural features of this compound, namely its chiral center and the sterically demanding 2,3-dimethylphenyl group, suggest its potential as a chiral ligand or auxiliary in asymmetric catalysis. Chiral amino acid derivatives are frequently employed to induce enantioselectivity in a variety of chemical transformations. The bulky substituent on the phenyl ring could, in theory, create a specific chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction.
However, a thorough search of the scientific literature does not yield any specific examples or detailed research findings where this compound has been successfully utilized or even explored as a ligand in asymmetric catalytic systems. There are no published studies detailing its coordination chemistry with transition metals or its efficacy in promoting enantioselective reactions. Consequently, no data on catalytic activity, enantiomeric excess, or substrate scope for this specific compound can be provided.
Future research could potentially explore its use in well-established asymmetric transformations such as:
Asymmetric Hydrogenation: Where the amino and ester functionalities could coordinate to a metal catalyst.
Asymmetric C-C Bond Forming Reactions: Including aldol, Michael, and allylic alkylation reactions.
Asymmetric Epoxidation and Dihydroxylation: Where it could serve as a chiral directing group.
Until such research is conducted and published, the role of this compound in asymmetric catalysis remains speculative.
Utilization in Material Science Applications (e.g., polymer monomers, supramolecular chemistry)
The bifunctional nature of this compound, possessing both an amine and an ester group, theoretically allows for its use as a monomer in the synthesis of various polymers, such as polyamides and polyesters. The rigid and bulky 2,3-dimethylphenyl group could impart unique thermal and mechanical properties to the resulting polymers.
Despite this potential, a comprehensive literature survey indicates a lack of studies focused on the polymerization of this compound. There are no reports on its successful incorporation into polymer chains, nor are there any characterization data (e.g., molecular weight, thermal stability, mechanical properties) for polymers derived from this specific monomer.
Similarly, in the realm of supramolecular chemistry, the presence of hydrogen bond donors (the amine group) and acceptors (the ester carbonyl group), along with the aromatic ring capable of π-π stacking, suggests that this compound could participate in the formation of well-ordered supramolecular assemblies. These assemblies could potentially find applications in areas such as crystal engineering, host-guest chemistry, and the development of functional materials.
However, as with its applications in catalysis and polymer science, there is a notable absence of published research detailing the exploration of this compound in supramolecular chemistry. There are no crystallographic studies or other experimental data available that describe its self-assembly behavior or its interaction with other molecules to form supramolecular structures.
Advanced Spectroscopic and Structural Elucidation Methodologies
Advanced NMR Techniques for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance spectroscopy provides unparalleled insight into the structure of molecules in the solution state. Beyond simple one-dimensional spectra that confirm connectivity, advanced two-dimensional techniques can reveal through-space correlations and dynamic processes, which are crucial for a complete stereochemical and conformational picture.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR experiments used to identify protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through chemical bonds. mdpi.comchemrxiv.org This information is critical for determining the preferred conformation of flexible molecules like Methyl 2-amino-2-(2,3-dimethylphenyl)acetate.
In a NOESY or ROESY spectrum, cross-peaks appear between protons that are spatially proximate. For this compound, key correlations would be expected between:
The methine proton (α-H) at the chiral center and the protons of the two methyl groups on the phenyl ring. The relative intensity of these correlations can indicate the rotational preference of the phenyl group.
The α-H and the protons of the ester's methyl group (-OCH₃), providing insight into the orientation around the Cα-C(O) bond.
The amino protons (-NH₂) and the α-H, as well as nearby protons on the aromatic ring.
These through-space interactions help to build a three-dimensional model of the molecule's predominant conformation in solution.
| Proton 1 | Proton 2 | Expected Correlation Intensity | Inferred Proximity Information |
|---|---|---|---|
| α-H | Aromatic H (at C6) | Medium | Indicates specific rotational conformation of the phenyl ring. |
| α-H | 2-CH₃ (on phenyl ring) | Weak-Medium | Provides constraints on the torsional angle of the phenyl group. |
| α-H | -OCH₃ (ester) | Medium | Defines orientation around the Cα-C(O) bond. |
| -NH₂ | α-H | Strong | Confirms proximity, useful for tracking exchange processes. |
| -NH₂ | Aromatic H (at C6) | Weak | Suggests a conformation where the amino group is oriented toward the ring. |
To determine the absolute configuration of a chiral compound like this compound, NMR spectroscopy can be used in conjunction with chiral derivatizing agents (CDAs). nih.govnih.gov A CDA is a chiral molecule that reacts with the analyte to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR signals will be distinct.
A common CDA for compounds with amino groups is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its analogues. cnr.it The reaction of racemic or enantiomerically pure this compound with an enantiomerically pure CDA (e.g., (R)-Mosher's acid) will produce two different diastereomeric amides if the starting material is racemic. The chemical shifts of protons near the chiral center will differ between the two diastereomers. By analyzing these chemical shift differences (Δδ = δS - δR), and by applying established conformational models of the derivatives, the absolute configuration of the original amine can be assigned. oup.comfrontiersin.org
| Proton | δ for (R)-Amine Derivative | δ for (S)-Amine Derivative | Δδ (δS - δR) |
|---|---|---|---|
| α-H | 4.85 | 4.92 | +0.07 |
| 2-CH₃ | 2.30 | 2.25 | -0.05 |
| 3-CH₃ | 2.15 | 2.18 | +0.03 |
| -OCH₃ (ester) | 3.75 | 3.70 | -0.05 |
Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. rsc.org The diffusion rate of a molecule is related to its size and shape according to the Stokes-Einstein equation; larger molecules diffuse more slowly than smaller ones. nih.gov
This technique is highly effective for studying intermolecular interactions, such as the self-association or aggregation of molecules in solution. For this compound, DOSY can be used to determine if the compound exists as a monomer or forms dimers or higher-order aggregates at different concentrations. An increase in concentration that leads to aggregation would be observed as a decrease in the measured diffusion coefficient. lu.se This provides valuable information on the solution-state behavior of the compound.
| Concentration (mM) | Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s) | Interpretation |
|---|---|---|
| 1 | 15.2 | Primarily monomeric species. |
| 10 | 14.9 | Slight decrease, suggesting onset of weak interactions. |
| 50 | 13.5 | Significant decrease, indicating formation of dimers or oligomers. |
| 100 | 12.1 | Further aggregation is present at high concentration. |
Chiroptical Spectroscopy for Absolute Configuration Assignment
Chiroptical spectroscopy involves the interaction of polarized light with chiral molecules and provides definitive information about their absolute configuration. wikipedia.org Techniques such as Circular Dichroism and Optical Rotatory Dispersion are essential for the stereochemical characterization of enantiomers.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD spectrum is a plot of this difference in absorption versus wavelength. Chiral chromophores within the molecule give rise to characteristic positive or negative signals, known as Cotton effects. amrita.edu Enantiomers produce CD spectra that are perfect mirror images of each other.
For this compound, the 2,3-dimethylphenyl group acts as the primary chromophore. The electronic transitions of this aromatic ring will be perturbed by the chiral center, resulting in a distinct CD spectrum. The absolute configuration can often be determined by comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations. nih.gov
| Wavelength (nm) | Molar Ellipticity [θ] for (R)-Enantiomer (deg·cm²·dmol⁻¹) | Molar Ellipticity [θ] for (S)-Enantiomer (deg·cm²·dmol⁻¹) |
|---|---|---|
| 280 | -1500 | +1500 |
| 265 | +500 | -500 |
| 240 | +8000 | -8000 |
| 220 | -12000 | +12000 |
Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation of a chiral substance as a function of the wavelength of light. wikipedia.org An ORD curve plots specific rotation against wavelength. In regions where the molecule absorbs light (i.e., near a chromophore), the curve shows a characteristic peak and trough, which is directly related to the Cotton effect observed in CD spectroscopy. amrita.edu
A positive Cotton effect in ORD is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. nih.gov The shape and sign of the ORD curve are unique to a specific enantiomer, making it a reliable method for assigning absolute configuration. nih.gov As with CD, the two enantiomers of this compound would exhibit mirror-image ORD curves.
| Wavelength (nm) | Specific Rotation [α] for (R)-Enantiomer (degrees) | Specific Rotation [α] for (S)-Enantiomer (degrees) |
|---|---|---|
| 589 (Na D-line) | +45.5 | -45.5 |
| 400 | +95.2 | -95.2 |
| 300 | +850.0 | -850.0 |
| 285 (Peak) | +2500.0 | -2500.0 |
| 260 (Trough) | -3500.0 | +3500.0 |
X-Ray Crystallography for Solid-State Structure Determination
Following an extensive review of scientific literature and chemical databases, it has been determined that specific experimental data on the X-ray crystallographic analysis of this compound and its derivatives are not available in published research. The solid-state structure of this specific compound has not been publicly detailed.
Single Crystal X-ray Diffraction of Derivatives
There are currently no publicly accessible studies detailing the synthesis and subsequent single-crystal X-ray diffraction analysis of derivatives of this compound. While general methodologies for derivatizing amino acid esters are well-established, specific crystallographic data, including unit cell dimensions, space group, and atomic coordinates for derivatives of this particular compound, have not been reported.
Co-crystallization Studies with Chiral Resolving Agents
Due to the absence of specific research data for this compound in the areas outlined, a detailed article with research findings and data tables cannot be generated at this time.
Theoretical and Computational Chemistry Studies on Methyl 2 Amino 2 2,3 Dimethylphenyl Acetate
Mechanistic Investigations of Synthetic Transformations
Due to a lack of specific scientific literature and computational studies on "this compound," a detailed article on its theoretical and computational chemistry, as per the requested outline, cannot be generated at this time. Searches for specific data on transition state characterization, solvent effects, spectroscopic property prediction, and molecular docking for this particular compound did not yield sufficient in-depth research findings.
General principles of computational chemistry and theoretical studies are well-established for analogous compounds. Methodologies such as Density Functional Theory (DFT) are commonly used to characterize transition states in asymmetric reactions, providing insights into reaction mechanisms and stereoselectivity. Similarly, computational models can predict the influence of different solvents on reaction pathways by calculating the solvation energies of reactants, transition states, and products. The prediction of spectroscopic properties like NMR chemical shifts is a standard application of computational chemistry, aiding in structure elucidation. Molecular docking studies are also routinely performed to understand the interaction of small molecules with biological targets. However, without specific research dedicated to this compound, any discussion would be hypothetical and not based on published scientific data for this compound.
Further research and publication of computational studies focused specifically on this compound are needed to provide the detailed, data-driven article requested.
Future Directions and Emerging Research Avenues for 2,3 Dimethylphenyl Substituted Alpha Amino Esters
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of alpha-amino esters is increasingly benefiting from the adoption of flow chemistry and automated platforms, a trend that holds significant promise for 2,3-dimethylphenyl-substituted derivatives. Continuous-flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and better reproducibility compared to traditional batch processes. For the synthesis of compounds like Methyl 2-amino-2-(2,3-dimethylphenyl)acetate, flow chemistry can facilitate safer handling of reagents and intermediates, and enable seamless multi-step syntheses.
Automated synthesis platforms, which combine robotics with flow chemistry systems, can accelerate the discovery and optimization of synthetic routes. researchgate.netthieme-connect.de These platforms allow for high-throughput screening of reaction conditions, catalysts, and substrates, significantly reducing the time and resources required for process development. The application of such automated systems to the synthesis of 2,3-dimethylphenyl-substituted alpha-amino esters could enable the rapid generation of a library of derivatives for biological screening or materials science applications.
Table 1: Comparison of Batch vs. Flow Synthesis for Alpha-Amino Ester Production
| Feature | Batch Synthesis | Flow Synthesis |
| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over reaction parameters. |
| Safety | Handling of hazardous reagents can be challenging on a large scale. | Improved safety due to smaller reaction volumes and better heat dissipation. |
| Scalability | Scaling up can be complex and may require re-optimization. | Readily scalable by extending reaction time or using parallel reactors. |
| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction conditions. |
| Multi-step Synthesis | Requires isolation and purification at each step. | Can be integrated into continuous multi-step processes. |
Application of Machine Learning in Reaction Prediction and Optimization
Furthermore, ML models can be employed for the optimization of reaction parameters to maximize yield and selectivity. preprints.org By analyzing complex datasets, these algorithms can identify subtle interactions between variables that may not be apparent to human researchers. For the synthesis of chiral compounds like this compound, where stereocontrol is crucial, ML can be particularly valuable in predicting the enantioselectivity of a given catalyst and reaction setup. researchgate.netresearchgate.net
Exploration of Novel Catalytic Systems for Stereocontrol
The development of novel catalytic systems is a cornerstone of modern organic chemistry, with a particular emphasis on achieving high levels of stereocontrol. For the synthesis of enantiomerically pure 2,3-dimethylphenyl-substituted alpha-amino esters, the exploration of new chiral catalysts is a key research avenue. This includes the design and application of novel organocatalysts, transition-metal complexes, and biocatalysts. nih.govacs.orgrsc.org
Recent advances in asymmetric catalysis have demonstrated the potential of chiral phosphoric acids, phase-transfer catalysts, and N-heterocyclic carbenes in controlling the stereochemistry of reactions involving imines and related substrates. rsc.orgmdpi.com Applying these advanced catalytic systems to the synthesis of this compound and its analogs could provide more efficient and selective routes to these chiral building blocks. Biocatalysis, using enzymes such as transaminases and engineered variants, also offers a green and highly selective alternative for the synthesis of chiral amines and amino acids. rsc.org
Development of Sustainable and Green Chemistry Routes for Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. tandfonline.comreachemchemicals.comnih.gov For 2,3-dimethylphenyl-substituted alpha-amino esters, future research will undoubtedly focus on the development of more sustainable and environmentally benign synthetic methods. This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with greener alternatives, and the design of atom-economical reactions that minimize waste generation. nus.edu.sgnih.govsoci.orgpnas.orgrsc.org
The use of catalytic methods, as mentioned in the previous section, is inherently a green approach as it reduces the need for stoichiometric reagents. mdpi.com Additionally, the use of alternative energy sources such as mechanochemistry, and photochemistry can lead to milder reaction conditions and reduced energy consumption. The development of synthetic routes that utilize biomass-derived starting materials is also a promising area of research for improving the sustainability of amino acid derivative production. pnas.org
Table 2: Key Principles of Green Chemistry and Their Application to Alpha-Amino Ester Synthesis
| Green Chemistry Principle | Application in Alpha-Amino Ester Synthesis |
| Prevention | Designing syntheses to minimize waste. |
| Atom Economy | Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |
| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. |
| Safer Solvents and Auxiliaries | Using safer solvents or eliminating them altogether. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources like biomass. pnas.org |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce synthetic steps. |
| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. mdpi.com |
| Design for Degradation | Designing chemical products to break down into innocuous substances after use. |
| Real-time analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |
Expanding Utility in Non-Traditional Chemical Domains (e.g., advanced materials, smart polymers)
While alpha-amino esters are traditionally associated with peptide synthesis and medicinal chemistry, their unique structural and functional properties make them attractive building blocks for advanced materials. Future research is expected to explore the incorporation of 2,3-dimethylphenyl-substituted alpha-amino esters into polymers to create novel materials with tailored properties. bezwadabiomedical.comnih.govacs.org
For instance, the incorporation of these amino acid derivatives into polymer backbones or as side chains can impart specific functionalities, such as chirality, and the ability to participate in hydrogen bonding. tandfonline.comresearchgate.netpolysciences.com This could lead to the development of "smart" polymers that respond to external stimuli such as pH, temperature, or light. rsc.orgsemanticscholar.orgresearchgate.net Such materials could find applications in areas like controlled drug release, tissue engineering, and sensor technology. The 2,3-dimethylphenyl group, in particular, can influence the polymer's hydrophobicity and packing, offering a handle to fine-tune the material's bulk properties. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-amino-2-(2,3-dimethylphenyl)acetate, and how are yields optimized?
- Methodological Answer : Synthesis typically involves a multi-step process starting with aromatic substitution or coupling reactions. For example, the amino group can be introduced via reductive amination using catalysts like palladium or nickel under hydrogenation conditions. Solvent selection (e.g., THF or ethanol) and temperature control (40–80°C) are critical for minimizing side reactions. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns on the aromatic ring. The methyl ester group typically shows a singlet at ~3.6 ppm (¹H) and 170–175 ppm (¹³C).
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves 3D structure and hydrogen-bonding networks, critical for confirming stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How does the steric hindrance from the 2,3-dimethylphenyl group influence reactivity in nucleophilic substitutions?
- Methodological Answer : The ortho-dimethyl groups create steric bulk, reducing reaction rates in SN2 mechanisms. Kinetic studies using UV-Vis or stopped-flow techniques under varying temperatures (25–60°C) can quantify activation barriers. Computational models (e.g., DFT with B3LYP functional) predict steric effects on transition states .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, basis sets) best predict the electronic properties and stability of this compound?
- Methodological Answer : Hybrid functionals like B3LYP with triple-zeta basis sets (def2-TZVP) accurately model electron density and frontier orbitals. Solvent effects are incorporated via polarizable continuum models (PCM). Validation against experimental dipole moments (e.g., 2.4–3.1 D) and IR spectra ensures reliability .
Q. How can contradictions between experimental data (e.g., crystallography) and computational predictions be resolved?
- Methodological Answer : Discrepancies in bond lengths/angles often arise from crystal packing forces vs. gas-phase calculations. Use multi-reference methods (CASSCF) or refine X-ray data with Hirshfeld surface analysis. Cross-validate with solid-state NMR to distinguish static vs. dynamic effects .
Q. What are the mechanistic pathways for its potential biological activity, and how are these validated experimentally?
- Methodological Answer : Hypothesized mechanisms (e.g., enzyme inhibition) are tested via:
- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates.
- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-protein interactions, guided by the compound’s 3D structure .
- In Vivo Studies : Radiolabeled analogs (³H/¹⁴C) track biodistribution in model organisms .
Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?
- Methodological Answer : Stability is assessed via accelerated degradation studies (40°C/75% RH) in buffers of varying pH (3–10). HPLC monitors degradation products (e.g., hydrolysis to carboxylic acid). Non-polar solvents (hexane) and inert atmospheres (N₂) extend shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
